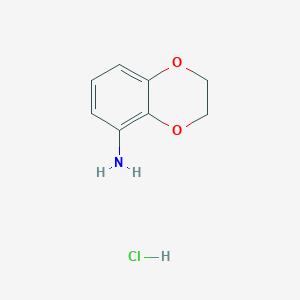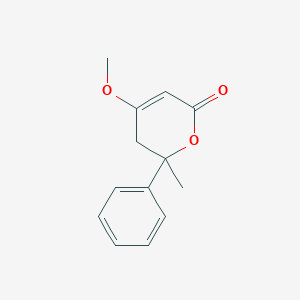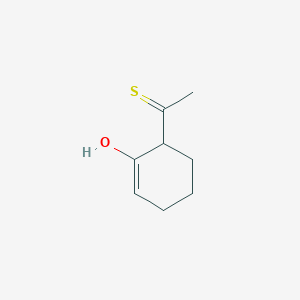![molecular formula C13H23NO2Si2 B095663 Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester CAS No. 18406-05-8](/img/structure/B95663.png)
Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as BSA-TMS. This compound has a variety of applications in the field of chemistry, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
BSA-TMS has various applications in scientific research. It is commonly used as a derivatization reagent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS). BSA-TMS reacts with the amino group of amino acids and peptides to form stable derivatives that can be easily analyzed by GC-MS. BSA-TMS is also used as a reagent for the analysis of carboxylic acids, alcohols, and thiols. In addition, BSA-TMS is used as a protecting group for carboxylic acids in peptide synthesis.
Mecanismo De Acción
The mechanism of action of BSA-TMS involves the reaction of the trimethylsilyl group with the amino or carboxylic group of the analyte. This reaction forms a stable derivative that can be easily analyzed by GC-MS. The trimethylsilyl group also protects the carboxylic acid group from unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
BSA-TMS does not have any known biochemical or physiological effects as it is not used as a drug or therapeutic agent. It is used solely as a reagent in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BSA-TMS has several advantages in scientific research. It is a stable and volatile compound that can be easily analyzed by GC-MS. It forms stable derivatives with amino acids and peptides that are resistant to hydrolysis and can be stored for long periods of time. BSA-TMS is also compatible with various solvents and reagents used in scientific research.
The limitations of BSA-TMS include its cost and the need for specialized equipment such as GC-MS for analysis. It is also not suitable for the analysis of proteins and other large biomolecules.
Direcciones Futuras
There are several future directions for the use of BSA-TMS in scientific research. One area of interest is the development of new derivatization reagents that can be used for the analysis of larger biomolecules such as proteins. Another area of interest is the development of new applications for BSA-TMS in the field of pharmaceuticals. BSA-TMS has the potential to be used as a protecting group for carboxylic acids in the synthesis of new drugs and therapeutic agents.
Conclusion:
In conclusion, BSA-TMS is a useful reagent in scientific research with various applications in the analysis of amino acids, peptides, carboxylic acids, alcohols, and thiols. It has a stable and volatile nature, which makes it easy to analyze by GC-MS. BSA-TMS has no known biochemical or physiological effects and is not used as a drug or therapeutic agent. The limitations of BSA-TMS include its cost and the need for specialized equipment for analysis. However, there are several future directions for the use of BSA-TMS in scientific research, including the development of new derivatization reagents and new applications in the field of pharmaceuticals.
Métodos De Síntesis
The synthesis of BSA-TMS involves the reaction of benzoic acid with trimethylsilylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with trimethylsilyl chloride to form the trimethylsilyl ester. The overall reaction can be represented as follows:
C6H5COOH + (CH3)3SiNH2 → C6H5CONH(CH3)3Si + H2O
C6H5CONH(CH3)3Si + (CH3)3SiCl → C6H5COO(CH3)3Si + (CH3)3SiNH2Cl
Propiedades
Número CAS |
18406-05-8 |
|---|---|
Nombre del producto |
Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester |
Fórmula molecular |
C13H23NO2Si2 |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
trimethylsilyl 4-(trimethylsilylamino)benzoate |
InChI |
InChI=1S/C13H23NO2Si2/c1-17(2,3)14-12-9-7-11(8-10-12)13(15)16-18(4,5)6/h7-10,14H,1-6H3 |
Clave InChI |
UNEXFOGMEVUYSY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)NC1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Sinónimos |
4-[(Trimethylsilyl)amino]benzoic acid trimethylsilyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)







![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)



